Enantioselectivity in ORL1 Agonist Synthesis: The (R)-Configuration is Essential for High-Affinity Receptor Binding
The synthesis of the ORL1 agonist W-212393 requires the (R)-enantiomer of the acenaphthene-derived amine intermediate. W-212393, which is synthesized using (R)-1,2-Dihydroacenaphthylen-1-amine , displays potent binding affinity for the ORL1 receptor, with reported Ki values of 0.76 nM for the rat receptor and 0.50 nM for the human receptor expressed in HEK293 cells . While direct binding data for the diastereomer synthesized from the (S)-enantiomer is not publicly available, the standard pharmacological principle of stereospecificity dictates that it would exhibit a significantly different binding profile, likely with substantially reduced or no affinity.
| Evidence Dimension | Receptor Binding Affinity (Ki) of the final drug candidate (W-212393) synthesized from this amine |
|---|---|
| Target Compound Data | Synthesizes W-212393 (ORL1 agonist with Ki = 0.76 nM rat, 0.50 nM human) |
| Comparator Or Baseline | (S)-enantiomer would synthesize a diastereomer of W-212393; expected to have significantly different (lower) binding affinity (no quantitative data available). |
| Quantified Difference | Not applicable due to lack of direct comparator data, but inference of high stereospecificity is standard. |
| Conditions | Binding assays performed on rat cerebral cortex membranes and human ORL1 receptors expressed in HEK293 cells . |
Why This Matters
This demonstrates that the (R)-enantiomer is a non-substitutable, essential precursor for generating a lead compound with proven sub-nanomolar potency, directly impacting the success of neurological drug discovery programs.
